Calcium alpha-D-heptagluconate dihydrate is a calcium salt derived from alpha-D-glucoheptonic acid, identified by the molecular formula and a molar mass of 526.46 g/mol. This compound exists as a dihydrate, meaning it contains two molecules of water for each molecule of the salt. It is often recognized by its various synonyms, including alpha-D-glucoheptonic acid calcium salt and D-glycero-D-glucoheptonic acid calcium salt dihydrate . The compound is typically stored at low temperatures (-20°C) to maintain its stability and integrity .
Calcium alpha-D-heptagluconate dihydrate functions primarily as a source of bioavailable calcium ions. In biological experiments, it can be used to study calcium signaling pathways, enzyme activation, and other cellular processes requiring calcium []. The specific mechanism of action depends on the cellular context and the target molecule interacting with calcium.
Calcium alpha-D-heptagluconate dihydrate is a form of calcium salt derived from gluconic acid. Scientific research has investigated its bioavailability, which refers to the proportion of a substance absorbed into the bloodstream and used by the body. Studies suggest that calcium alpha-D-heptagluconate dihydrate may have comparable bioavailability to other forms of calcium, such as calcium carbonate []. This makes it a potential option for individuals who have difficulty absorbing other calcium supplements.
Some scientific research has explored the potential role of calcium alpha-D-heptagluconate dihydrate in bone health. Studies have investigated its use as a supplement to prevent or manage osteoporosis, a condition characterized by bone loss and increased fracture risk. However, the current body of research is inconclusive. More extensive clinical trials are needed to determine the effectiveness of calcium alpha-D-heptagluconate dihydrate for bone health [].
Scientific research on calcium alpha-D-heptagluconate dihydrate is ongoing, and there is interest in its potential applications beyond calcium supplementation and bone health. Some studies have explored its use in managing conditions like hyperkalemia (high blood potassium) []. However, further research is required to confirm these potential benefits.
Calcium alpha-D-heptagluconate dihydrate exhibits notable biological activity, particularly in nutritional and therapeutic contexts. It serves as a source of calcium, which is essential for various physiological functions, including:
The synthesis of calcium alpha-D-heptagluconate dihydrate typically involves:
Calcium alpha-D-heptagluconate dihydrate has various applications across several fields:
Several compounds share structural or functional similarities with calcium alpha-D-heptagluconate dihydrate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Calcium gluconate | Commonly used for calcium supplementation; simpler structure. | |
Calcium lactate | Often used as a food additive; more soluble than heptagluconate. | |
Calcium citrate | Known for better absorption; often used in supplements. | |
Calcium ascorbate | A combination of calcium and vitamin C; antioxidant properties. |
Calcium alpha-D-heptagluconate dihydrate is unique due to its specific heptagluconate structure, which may confer distinct metabolic advantages compared to other calcium salts. Its dual role as both a source of calcium and a carbohydrate derivative makes it particularly versatile in nutritional applications .
Calcium alpha-D-heptagluconate dihydrate exhibits the molecular formula C₁₄H₃₀CaO₁₈, representing a complex calcium salt of alpha-D-heptagluconic acid with two associated water molecules [1]. The compound possesses a molecular weight of 526.45 grams per mole, as computed by PubChem computational algorithms [1]. The exact mass has been determined to be 526.1058050 daltons, with an identical monoisotopic mass value [1].
The molecular composition consists of fourteen carbon atoms forming the backbone of two heptagluconate anions, thirty hydrogen atoms distributed across hydroxyl groups and water molecules, one calcium cation serving as the central coordinating metal ion, and eighteen oxygen atoms present in carboxylate groups, hydroxyl functionalities, and hydration water [1] [2]. The calcium ion coordinates with two alpha-D-heptagluconate anions through carboxylate oxygen atoms, while two water molecules complete the hydration sphere of the crystalline structure [2].
Property | Value | Computational Method |
---|---|---|
Molecular Formula | C₁₄H₃₀CaO₁₈ | PubChem 2.2 |
Molecular Weight | 526.45 g/mol | PubChem 2.2 |
Exact Mass | 526.1058050 Da | PubChem 2.2 |
Hydrogen Bond Donors | 14 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptors | 18 | Cactvs 3.4.8.18 |
Rotatable Bonds | 14 | Cactvs 3.4.8.18 |
The parent compound of this calcium salt is glucoheptonic acid, which carries the PubChem compound identification number 25588 [1]. The structural relationship between the parent acid and its calcium salt demonstrates the typical behavior of aldonic acids in forming stable metal complexes through their carboxylate functionalities [3].
The stereochemical configuration of calcium alpha-D-heptagluconate dihydrate is precisely defined by the absolute configuration at five chiral centers within each heptagluconate anion [1] [5]. The systematic nomenclature designation (2R,3R,4S,5R,6R) describes the spatial arrangement of substituents around each asymmetric carbon atom in the seven-carbon chain [1].
At the C2 position, the R configuration indicates that the hydroxyl group occupies the right position when viewed in a Fischer projection, consistent with the D-series designation of the parent sugar acid [5]. The C3 carbon also adopts an R configuration, maintaining the stereochemical pattern established in the biosynthetic pathway from D-glucose [5]. The C4 position uniquely exhibits an S configuration, representing the stereochemical inversion that distinguishes heptagluconate from simpler gluconate derivatives [1] [5].
The C5 and C6 positions both demonstrate R configurations, completing the characteristic stereochemical signature that defines the alpha-D-heptagluconate structure [1] [5]. This specific arrangement of five consecutive chiral centers creates a highly defined three-dimensional molecular architecture that influences both the chemical properties and biological activity of the compound [5].
Chiral Center | Configuration | Stereochemical Significance |
---|---|---|
C2 | R | D-series designation |
C3 | R | Maintained from glucose |
C4 | S | Unique inversion point |
C5 | R | Consistent with aldonic pattern |
C6 | R | Terminal stereocenter |
The optical activity of calcium alpha-D-heptagluconate dihydrate reflects this stereochemical complexity, with a specific rotation of [α]₂₀/D +2±0.2° measured in aqueous solution at a concentration of 5 percent [28]. This dextrorotatory behavior confirms the predominance of the alpha-D configuration and the maintenance of stereochemical integrity in the crystalline calcium salt form [28].
Calcium alpha-D-heptagluconate dihydrate belongs to the family of aldonic acid calcium salts, which share common structural features while exhibiting distinct differences based on chain length and stereochemical arrangement [12] [21]. Comparison with calcium gluconate, the six-carbon analog, reveals significant structural variations that influence both crystalline packing and solution behavior [21] [39].
Calcium gluconate, with the molecular formula C₁₂H₂₂CaO₁₄, demonstrates a coordination polymer structure where calcium centers achieve nine-coordinate geometries [39]. The gluconate ligands in this structure adopt conformations that facilitate extensive hydrogen bonding networks, creating a crystalline architecture distinct from the heptagluconate analog [39]. The metal-metal separation in calcium gluconate measures 3.7312 Å, established through three μ-oxo bridges between adjacent calcium centers [39].
In contrast, structural studies of aldonic acid derivatives suggest that the additional carbon and hydroxyl functionality in heptagluconate creates different coordination preferences and packing arrangements [12] [15]. The seven-carbon chain length provides enhanced flexibility and multiple coordination sites, potentially leading to different bridging modes and crystal structures compared to the more constrained six-carbon gluconate system [15].
Mass spectrometric analysis of aldonic acid derivatives reveals that structural isomers exhibit interpretable spectral differences, while diastereomers show similar fragmentation patterns [12]. The most prominent fragmentations involve alpha-cleavages of the carbon chain, frequently followed by rearrangement loss of protective groups in derivatized forms [12]. These analytical characteristics provide valuable tools for distinguishing between different aldonic acid salts and confirming structural assignments [12].
Aldonic Acid Salt | Carbon Chain Length | Coordination Features | Crystal Structure Type |
---|---|---|---|
Calcium Gluconate | 6 | Nine-coordinate Ca | Coordination polymer |
Calcium Heptagluconate | 7 | Variable coordination | Enhanced flexibility |
Calcium Saccharate | 6 (dicarboxylate) | Eight-coordinate Ca | Tetrahydrate form |
The crystal structure of calcium alpha-D-heptagluconate dihydrate incorporates two water molecules per formula unit, establishing a stable dihydrate form that represents the thermodynamically preferred hydration state under ambient conditions [1] [2]. The hydration properties significantly influence both the physical characteristics and chemical stability of the crystalline material [2] [25].
Thermal analysis studies of related calcium heptagluconate compounds demonstrate that water molecules participate in specific hydrogen bonding networks that stabilize the overall crystal structure [15]. The arrangement of heptagluconate ligands around calcium centers creates coordination environments that accommodate water molecules in well-defined positions, contributing to the formation of extended three-dimensional networks [15].
The loss on drying specification of ≤8 percent when heated to 105°C for 16 hours indicates the presence of both strongly bound crystalline water and potentially some surface-adsorbed moisture [2] [22]. This thermal behavior suggests that the dihydrate form maintains structural integrity until elevated temperatures promote dehydration processes [22].
Vibrational spectroscopic studies reveal characteristic absorption bands that confirm the presence of coordinated water molecules and hydroxyl groups within the crystal structure [35]. The broad O-H stretching band observed around 3200 cm⁻¹ indicates extensive hydrogen bonding between water molecules, hydroxyl groups, and carboxylate functionalities [35]. Medium intensity O-H bending vibrations at 1420 cm⁻¹ further support the presence of multiple hydroxyl environments within the crystalline lattice [35].
Hydration Parameter | Value | Analytical Method |
---|---|---|
Water molecules per unit | 2 | Formula determination |
Loss on drying | ≤8% at 105°C | Thermogravimetric analysis |
Anhydrous molecular weight | 490.42 g/mol | Calculation |
Hydrated molecular weight | 526.45 g/mol | Experimental determination |
Physical appearance | White crystalline powder | Visual observation |
The solubility characteristics of calcium alpha-D-heptagluconate dihydrate demonstrate high water solubility, reflecting the favorable hydration interactions between the polar functional groups and aqueous solvent molecules [3] [6]. This enhanced solubility compared to simple calcium salts results from the multiple hydroxyl groups that facilitate hydrogen bonding with water molecules and the ionic nature of the carboxylate-calcium interaction [3].
Calcium alpha-D-heptagluconate dihydrate is registered in multiple chemical databases with the Chemical Abstracts Service registry number 10030-53-2, providing unambiguous identification within the global chemical literature [1] [22] [23]. The European Community number 249-383-8 serves as the official identifier within European Union chemical regulations and safety databases [22] [23].
The molecular structure database number MFCD00150972 represents the entry in the molecular formula database, facilitating literature searches and structural comparisons [22] [23]. The Beilstein/REAXYS number 6104529 provides access to comprehensive reaction and property databases maintained by scientific information services [2] [22].
The International Chemical Identifier key JBMIEBJMNFOKBC-JRLDONDGSA-L represents a unique 27-character hashed identifier derived from the complete structural information of the compound [1] [23]. This InChI key enables precise database searches and eliminates ambiguity in chemical identification across different information systems [26].
Identifier Type | Value | Database System |
---|---|---|
CAS Registry Number | 10030-53-2 | Chemical Abstracts Service |
EC Number | 249-383-8 | European Community |
MDL Number | MFCD00150972 | Molecular Design Limited |
Beilstein Number | 6104529 | Beilstein/REAXYS |
InChI Key | JBMIEBJMNFOKBC-JRLDONDGSA-L | IUPAC Standard |
PubChem CID | 16211538 | National Institutes of Health |
The Simplified Molecular Input Line Entry System representation provides a text-based description of the molecular structure: C(C@HO)O.C(C@HO)O.O.O.[Ca+2] [1] [23]. This notation explicitly defines the stereochemistry at each chiral center and the ionic state of the calcium and carboxylate components [23].
The International Union of Pure and Applied Chemistry systematic name calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate provides complete structural information including stereochemistry and hydration state [1] [22]. This nomenclature follows established conventions for naming coordination compounds and clearly distinguishes this compound from other calcium salts of aldonic acids [22].